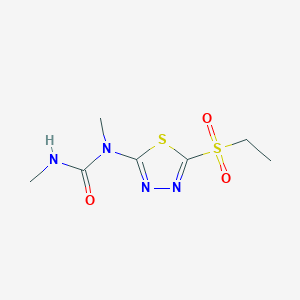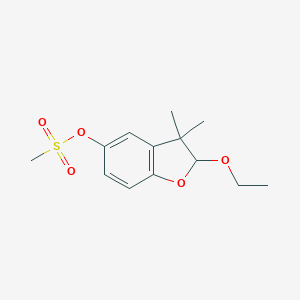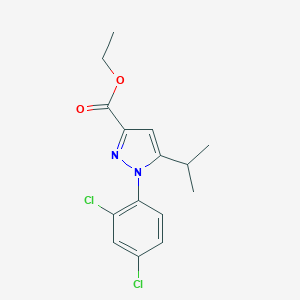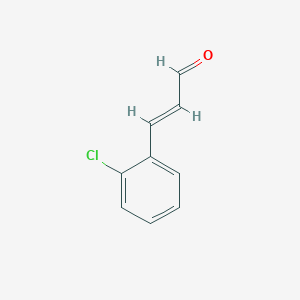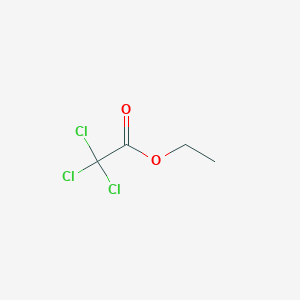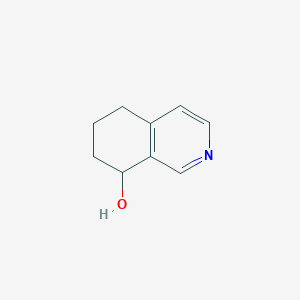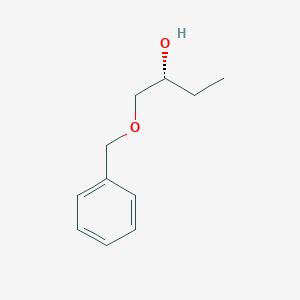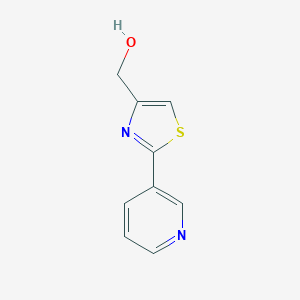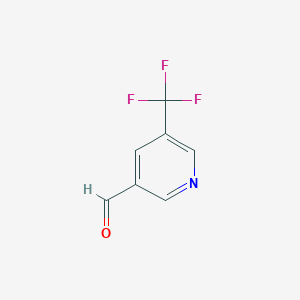
5-(Trifluoromethyl)nicotinaldehyde
Overview
Description
5-(Trifluoromethyl)nicotinaldehyde, also known as 5-(Trifluoromethyl)benzaldehyde, is an important organic compound in the field of synthetic chemistry. It has a wide range of applications in the synthesis of various compounds, including drugs, dyes, and fragrances. In addition, this compound has also been found to have potential therapeutic effects in the treatment of cancer and other diseases.
Scientific Research Applications
Synthesis of Novel Anti-infective Agents
5-(Trifluoromethyl)nicotinaldehyde is an intermediate in the synthesis of novel anti-infective agents. A key process in its synthesis is the trifluoromethylation of an aryl iodide using an inexpensive system, emphasizing safe and economical synthesis methods (Mulder et al., 2013).
Synthesis of Pyridyl and Naphthyridin Compounds
The compound is used as an intermediate in the synthesis of 3-pyridyl-5,7-di(trifluoromethyr)-1,8-naphthyridin-2(1H)ones. This demonstrates its utility in forming complex organic structures, expanding its applicability in organic synthesis (Eichler et al., 1976).
Vibrational Analysis in Spectroscopy
In spectroscopy, Fourier transform Raman and infrared spectra of nicotinaldehyde have been recorded. The compound's frequencies were assigned to various modes of vibration, providing insights into its structural and electronic properties (Jose & Mohan, 2006).
Muscarinic Receptor Agonists Synthesis
This compound is utilized in synthesizing muscarinic receptor agonists, indicating its potential in developing therapeutic agents (Hu et al., 2010).
Enantioenriched Nicotine Analogs Production
It plays a role in the synthesis of enantiomerically enriched 5-alkyl substituted nicotine analogs, showcasing its significance in the production of specialized nicotine derivatives (Wang et al., 2012).
Enzymatic and Biological Studies
This compound is also significant in enzymatic and biological studies. It has been observed to inhibit nicotinamidases, enzymes that hydrolyze nicotinamide to nicotinic acid, indicating its potential as a biochemical tool (French et al., 2010).
Development of Biocatalysts
The compound is involved in the development of biocatalysts, demonstrating its utility in enhancing enzymatic reactions and stability (Barbosa et al., 2014).
Synthesis of Nicotine and Its Analogues
The compound is key in synthesizing nicotine and its analogues, particularly using intramolecular [3+2] cycloaddition methodologies (Bashiardes et al., 2009).
Molecular Imaging and MRI Applications
It has been used in molecular imaging and MRI applications, illustrating its importance in advanced medical imaging techniques (Rovedo et al., 2016).
Chemical Characterization and Crystallography
This compound aids in the chemical characterization and crystallography of various compounds, contributing to our understanding of molecular structures and interactions (Valigura et al., 2006).
Herbicidal Activity Research
It is also relevant in the development of herbicides, as demonstrated in the synthesis and herbicidal activity study of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid (Yu et al., 2021).
Antiviral Activity Investigation
The compound is utilized in research focused on the synthesis of derivatives with potential antiviral activity, highlighting its applicability in medicinal chemistry (Attaby et al., 2007).
Polymer Synthesis
It is involved in the enzymatic synthesis of polymers containing nicotinamide mononucleotide, showcasing its role in polymer chemistry and materials science (Liu & Orgel, 1995).
Future Directions
Properties
IUPAC Name |
5-(trifluoromethyl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO/c8-7(9,10)6-1-5(4-12)2-11-3-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEHHNVILFHOIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30563714 | |
| Record name | 5-(Trifluoromethyl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131747-67-6 | |
| Record name | 5-(Trifluoromethyl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(trifluoromethyl)pyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


